molecular formula C12H11FN2O2 B1484139 6-[(2-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097997-79-8

6-[(2-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484139
CAS No.: 2097997-79-8
M. Wt: 234.23 g/mol
InChI Key: DBIOBEFYIOZDIS-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific physical and chemical properties for this compound were not found in the search results .

Scientific Research Applications

Neurological Disease Models

Compounds similar to the one mentioned have been used in research to model neurological diseases such as Parkinson's disease. For example, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) exposure, which shares a structural resemblance with the mentioned compound due to its modification of the tetrahydropyridine core, has been used to create animal models of Parkinson's disease. This has provided insights into the dopaminergic impairment and the potential mechanisms underlying Parkinson's disease progression (Calne et al., 1985), (Snow et al., 2000).

Diagnostic Radiotracers

Fluorinated compounds have been extensively used in the development of diagnostic radiotracers for positron emission tomography (PET). Their applications range from visualizing biochemical processes in the brain to assessing the efficacy of therapeutic interventions in neurological diseases. The development of 6-[18F]fluoro-L-dopa (FDOPA) as a radiotracer to visualize dopamine metabolism in the brain illustrates the importance of fluorinated compounds in neurological diagnostics (Hoffman et al., 1992).

Oncology Research

In oncology, fluorinated compounds are used to assess tumor metabolism and to predict the response to chemotherapy. For instance, the methylation status of the O-6-methylguanine-DNA methyltransferase (MGMT) promoter in tumor biopsies, which can be assessed using specific fluorinated compounds, has been shown to predict outcomes in glioblastoma patients treated with alkylating agents. This highlights the role of fluorinated compounds in personalized medicine approaches (Hegi et al., 2004).

Biomarker Identification

Research into volatile organic compounds (VOCs) and their roles as potential biomarkers for diseases such as renal cell carcinoma has been facilitated by the analysis of fluorinated compounds. These studies have identified specific VOC profiles associated with various diseases, offering avenues for non-invasive diagnosis and monitoring (Wang et al., 2016).

Mechanism of Action

The mechanism of action refers to how a compound interacts with biological systems, often at the molecular level. Unfortunately, specific information about the mechanism of action for this compound was not found in the search results .

Properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-15-11(16)7-9(14-12(15)17)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIOBEFYIOZDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(2-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-[(2-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-[(2-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-[(2-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-[(2-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
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6-[(2-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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